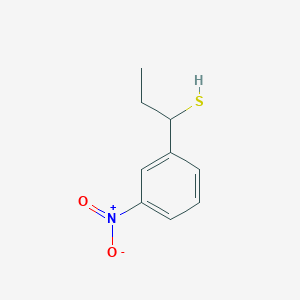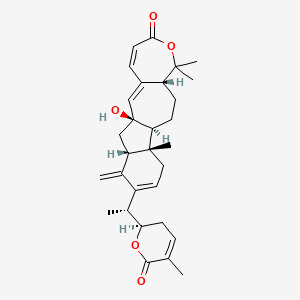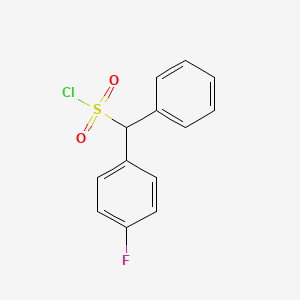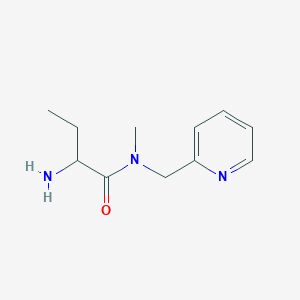
2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide is a chemical compound with the molecular formula C11H17N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a pyridin-2-ylmethyl group attached to a butanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically takes place in toluene with the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This method is known for its mild and metal-free reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridin-2-yl group and exhibit comparable chemical properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a related structure and are synthesized from similar starting materials.
Uniqueness
2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C11H17N3O/c1-3-10(12)11(15)14(2)8-9-6-4-5-7-13-9/h4-7,10H,3,8,12H2,1-2H3 |
InChIキー |
ZOZNZZYIQLJLNU-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)N(C)CC1=CC=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


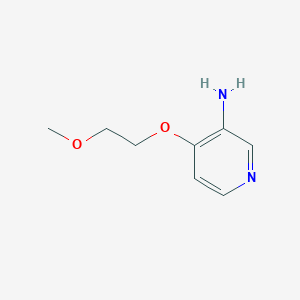
![6-Methoxy-1-azaspiro[3.3]heptane](/img/structure/B13319880.png)
![Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13319887.png)
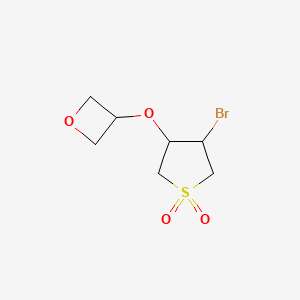
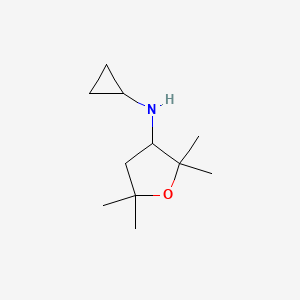
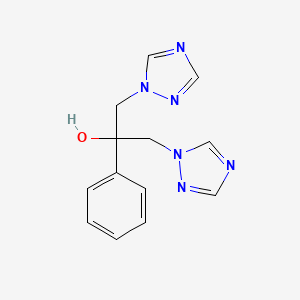
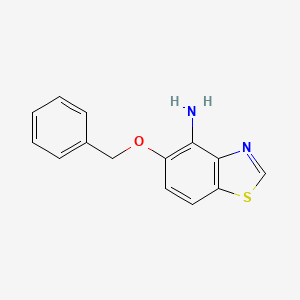
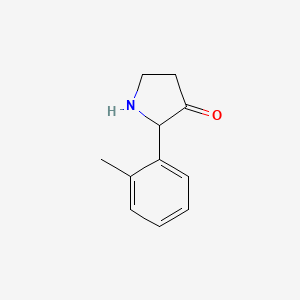
![2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13319929.png)
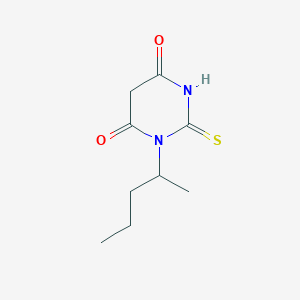
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B13319948.png)
